VCP171

描述

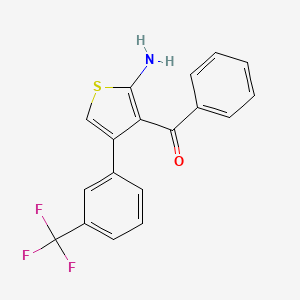

Structure

3D Structure

属性

IUPAC Name |

[2-amino-4-[3-(trifluoromethyl)phenyl]thiophen-3-yl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F3NOS/c19-18(20,21)13-8-4-7-12(9-13)14-10-24-17(22)15(14)16(23)11-5-2-1-3-6-11/h1-10H,22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNHLVOBHWXLIGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(SC=C2C3=CC(=CC=C3)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

VCP171: A Positive Allosteric Modulator of the Adenosine A1 Receptor - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of VCP171, a potent and selective positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R). This compound has demonstrated significant potential in preclinical models, particularly in the context of neuropathic pain, by enhancing the effects of the endogenous ligand adenosine. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Core Concepts of this compound Action

This compound is a 2-amino-4-(3-(trifluoromethyl)phenyl)thiophen-3-yl)(phenyl)methanone that acts as a PAM at the A1R.[1] This means it binds to a site on the receptor distinct from the orthosteric site where endogenous agonists like adenosine bind.[1] By doing so, it potentiates the receptor's response to the orthosteric agonist. In the absence of an orthosteric agonist, this compound can also act as a partial allosteric agonist, capable of inhibiting cAMP activity on its own.[2] Its ability to selectively modulate A1R activity has made it a valuable tool for studying the therapeutic potential of this receptor in conditions such as neuropathic pain.[3][4]

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters of this compound's interaction with the A1 receptor.

Table 1: Binding Affinity and Cooperativity of this compound

| Parameter | Value | Species/Cell Line | Orthosteric Ligand | Reference |

| pKB | 5.65 | Not Specified | NECA | [2] |

| Binding Cooperativity (α) | 0.68 | Not Specified | NECA | [2] |

| Enhancement of Agonist Binding | 1, 10, and 30 µM concentrations enhanced binding | Human and Rat A1Rs in HEK293T cells | Various orthosteric agonists | [1][5] |

Table 2: Functional Activity of this compound

| Assay | Effect | Concentration | Model System | Reference |

| cAMP Inhibition | Acts as a partial agonist | Not Specified | Not Specified | [2] |

| AMPA Receptor-Mediated eEPSC Inhibition | 13 ± 2% reduction in sham animals | 10 µM | Lamina I neurons from sham control rats | [3][4] |

| AMPA Receptor-Mediated eEPSC Inhibition | 24 ± 4% reduction in nerve-injured animals | 10 µM | Lamina I neurons from nerve-injured rats | [3][4] |

| β-arrestin 2 Recruitment | 10-19% increase in NECA-induced recruitment | In the presence of 0.1-100 nM NECA | A1AR NanoBit®-βarr2 HEK 293 cells | [6] |

Signaling Pathway and Mechanism of Action

This compound enhances the signaling cascade initiated by the binding of an orthosteric agonist to the A1 receptor, which is a Gi/o protein-coupled receptor. The diagram below illustrates this modulated signaling pathway.

References

VCP171: A Technical Guide to its Role in Modulating Adenosine Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

VCP171 is a novel small molecule that acts as a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R).[1][2][3][4] As a PAM, this compound enhances the binding and signaling of the endogenous agonist, adenosine, at the A1R. This mechanism of action offers a promising therapeutic strategy for conditions where potentiation of adenosine signaling is beneficial, such as neuropathic pain, without the side effects associated with direct A1R agonists.[2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, impact on signaling pathways, quantitative data, and detailed experimental protocols.

Mechanism of Action

This compound binds to an allosteric site on the adenosine A1 receptor, which is topographically distinct from the orthosteric site where adenosine binds. This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of orthosteric agonists like adenosine.[1][2] In the absence of an orthosteric agonist, this compound can act as a partial agonist, leading to a baseline level of A1R activation.[1][2][3][4] The primary downstream effect of this compound-mediated A1R potentiation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2][3][4] This modulation of the cAMP pathway is central to the therapeutic effects of this compound.

Adenosine A1 Receptor Signaling Pathway Modulation by this compound

The canonical signaling pathway for the adenosine A1 receptor involves its coupling to inhibitory G proteins (Gi/o). This compound enhances this signaling cascade.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound's activity at the adenosine A1 receptor.

Table 1: Binding Affinity and Cooperativity

| Parameter | Value | Species | Assay | Reference |

| pKB | 5.65 | Not Specified | Radioligand Binding | [1][2][3][4] |

| Binding Cooperativity with NECA | 0.68 | Not Specified | Radioligand Binding | [1][2][3][4] |

Table 2: Functional Activity

| Parameter | Effect | Concentration | Cell/Tissue Type | Assay | Reference |

| cAMP Activity | Inhibition | Not Specified | Not Specified | cAMP Assay | [1][2][3][4] |

| AMPA Receptor-mediated eEPSC Amplitude | Inhibition | 10 µM | Rat Lamina I and II neurons | Electrophysiology | [1][2][3][4] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity and cooperativity of this compound.

Methodology:

-

Membrane Preparation: Cell membranes from a cell line stably expressing the human adenosine A1 receptor (e.g., CHO-K1 cells) are prepared by homogenization and centrifugation.

-

Binding Incubation: Membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled A1R antagonist (e.g., [3H]DPCPX) and varying concentrations of this compound. To determine cooperativity, a fixed concentration of an A1R agonist (e.g., NECA) is also included.

-

Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Non-specific binding is subtracted, and the data are analyzed using non-linear regression to determine the IC50 value of this compound. The pKB and cooperativity factor (α) are then calculated.

cAMP Accumulation Assay

This protocol outlines a general method for assessing the functional effect of this compound on A1R signaling.

Methodology:

-

Cell Culture: Cells expressing the adenosine A1 receptor are cultured to an appropriate density in multi-well plates.

-

Pre-treatment: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulation: Cells are then stimulated with forskolin (to activate adenylyl cyclase and induce cAMP production) in the presence and absence of an A1R agonist (e.g., adenosine) and varying concentrations of this compound.

-

Cell Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF or ELISA).

-

Data Analysis: The concentration-response curves are plotted to determine the potency (EC50) and efficacy of this compound in modulating the agonist-induced inhibition of cAMP production.

Electrophysiology (Whole-Cell Patch Clamp)

This protocol describes a general approach to measure the effect of this compound on neuronal excitability.

Methodology:

-

Tissue Preparation: Transverse spinal cord slices are prepared from a rat model of neuropathic pain.

-

Neuron Identification: Lamina I and II neurons are visually identified for recording.

-

Whole-Cell Recording: Whole-cell patch-clamp recordings are established to measure synaptic currents.

-

Stimulation: A stimulating electrode is used to evoke excitatory postsynaptic currents (eEPSCs), which are mediated by AMPA receptors.

-

Drug Application: After recording a stable baseline of eEPSCs, this compound (10 µM) is applied to the bath.

-

Data Acquisition and Analysis: eEPSCs are recorded before and after the application of this compound to determine the percentage of inhibition of the eEPSC amplitude.

Conclusion

This compound represents a significant advancement in the field of adenosine receptor modulation. Its mode of action as a positive allosteric modulator of the A1R allows for the fine-tuning of endogenous adenosine signaling, offering a potentially safer and more effective therapeutic approach for a variety of disorders, particularly neuropathic pain. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other A1R PAMs.

References

- 1. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A1 Adenosine Receptor Partial Agonists and Allosteric Modulators: Advancing Toward the Clinic? [frontiersin.org]

- 3. VCP 171 | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]

- 4. rndsystems.com [rndsystems.com]

VCP171: A Technical Guide to its Modulatory Effects on Cyclic AMP Levels

For Researchers, Scientists, and Drug Development Professionals

Abstract

VCP171 is a potent, small molecule positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R). In addition to potentiating the effects of endogenous agonists, this compound exhibits intrinsic activity as an allosteric partial agonist. This characteristic is particularly significant in the context of intracellular signaling, as it allows this compound to directly modulate the activity of the A1R, a G-protein coupled receptor (GPCR) primarily linked to the Gi signaling cascade. Activation of the A1R by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This technical guide provides an in-depth overview of the effects of this compound on cAMP, including quantitative data, a detailed experimental protocol for assessing its activity, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Analysis of this compound Activity at the Adenosine A1 Receptor

The following table summarizes the key quantitative parameters defining the interaction of this compound with the human adenosine A1 receptor (A1R) in a recombinant cell-based assay measuring the inhibition of forskolin-stimulated cAMP production.[1]

| Parameter | Value | Description |

| pKB | 5.50 ± 0.29 | The negative logarithm of the binding affinity (KB) of this compound to the allosteric site of the A1R. |

| Logαβ | 0.76 ± 0.25 | The logarithm of the cooperativity factor between this compound and the endogenous agonist, adenosine. A value greater than 0 indicates positive cooperativity. |

| LogτB | -0.23 ± 0.12 | The logarithm of the direct allosteric agonism of this compound, indicating its intrinsic efficacy to elicit a receptor response in the absence of an orthosteric agonist. |

Signaling Pathway of this compound-Mediated cAMP Inhibition

This compound exerts its effect on cAMP levels by modulating the canonical Gi-coupled signaling pathway of the adenosine A1 receptor. The binding of this compound to an allosteric site on the A1R stabilizes a receptor conformation that is conducive to Gi protein activation. As a partial agonist, this compound can initiate this cascade independently. The activated α-subunit of the Gi protein subsequently inhibits the enzyme adenylyl cyclase, which is responsible for the conversion of ATP to cAMP. The resulting decrease in intracellular cAMP concentration leads to reduced activation of downstream effectors such as Protein Kinase A (PKA).

Experimental Protocol: Measurement of this compound-Mediated Inhibition of Forskolin-Stimulated cAMP Accumulation

This protocol describes a common method for quantifying the inhibitory effect of this compound on cAMP production in a cellular context. The assay utilizes Chinese Hamster Ovary (CHO) cells stably expressing the human adenosine A1 receptor (CHO-hA1R). Forskolin, a direct activator of adenylyl cyclase, is used to elevate basal cAMP levels, creating a window to measure the inhibitory effects of A1R activation.

3.1. Materials and Reagents

-

CHO-hA1R cells

-

Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and selection antibiotics

-

Phosphate-buffered saline (PBS)

-

Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

-

This compound stock solution (in DMSO)

-

Forskolin stock solution (in DMSO)

-

cAMP standard

-

Commercially available cAMP assay kit (e.g., LANCE, HTRF, or ELISA-based)

-

384-well white opaque microplates

-

Plate reader compatible with the chosen assay kit

3.2. Experimental Procedure

-

Cell Culture and Plating:

-

Culture CHO-hA1R cells in appropriate medium at 37°C in a humidified atmosphere with 5% CO2.

-

Harvest cells at approximately 80-90% confluency.

-

Resuspend cells in assay buffer and determine cell density.

-

Seed the cells into a 384-well plate at a pre-optimized density (e.g., 2,000-5,000 cells/well) and incubate for 18-24 hours.

-

-

Compound Preparation:

-

Prepare a serial dilution of this compound in assay buffer to achieve a range of final concentrations for the dose-response curve.

-

Prepare a solution of forskolin in assay buffer at a concentration that elicits a submaximal stimulation of cAMP production (typically in the low micromolar range, to be determined empirically).

-

-

Assay Protocol:

-

Carefully remove the culture medium from the wells.

-

Add the this compound dilutions to the respective wells.

-

Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.

-

Add the forskolin solution to all wells (except for basal controls).

-

Incubate for a further 15-30 minutes at room temperature to stimulate cAMP production.

-

-

cAMP Detection:

-

Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Generate a standard curve using the provided cAMP standards.

-

-

Data Analysis:

-

Convert the raw data from the plate reader to cAMP concentrations using the standard curve.

-

Plot the percentage inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value for this compound.

-

Conclusion

This compound represents a significant tool for the study of adenosine A1 receptor pharmacology. Its dual action as a positive allosteric modulator and a partial agonist provides a nuanced mechanism for downregulating intracellular cAMP levels. The data and methodologies presented in this guide offer a comprehensive framework for researchers and drug development professionals to investigate and characterize the effects of this compound and similar compounds on this critical second messenger pathway. A thorough understanding of its impact on cAMP signaling is essential for elucidating its therapeutic potential in various physiological and pathological conditions.

References

Investigating the Binding Site of VCP171 on the Adenosine A1 Receptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The adenosine A1 receptor (A1R), a Class A G protein-coupled receptor (GPCR), is a critical regulator of cardiac and neuronal function. Its activation by the endogenous ligand adenosine exerts cardioprotective and neuroprotective effects, making it a promising therapeutic target for conditions such as ischemia-reperfusion injury and neuropathic pain. However, the development of orthosteric agonists has been hampered by on-target adverse effects stemming from the ubiquitous expression of the receptor. A promising alternative strategy is the use of positive allosteric modulators (PAMs), which bind to a topographically distinct site on the receptor to enhance the affinity and/or efficacy of the endogenous agonist. This approach offers the potential for greater subtype selectivity and a more localized therapeutic effect, as PAMs primarily act in tissues with high endogenous adenosine levels, such as those under metabolic stress.

VCP171 is a well-characterized PAM of the A1R. Understanding its precise binding site and the molecular determinants of its interaction with the receptor is crucial for the rational design of next-generation allosteric modulators with improved therapeutic profiles. This technical guide provides a comprehensive overview of the experimental and computational methodologies employed to investigate the binding site of this compound on the adenosine A1 receptor.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the binding and functional effects of this compound on the adenosine A1 receptor.

| Compound | Parameter | Value | Species | Assay | Reference |

| This compound | pKB | 5.65 | - | Radioligand Binding | [1] |

| This compound | Binding Cooperativity with NECA (α) | 0.68 | - | Radioligand Binding | [1] |

| This compound | pKB (with Adenosine) | 5.50 ± 0.29 | Human | cAMP Assay | |

| This compound | Cooperativity (Logαβ) (with Adenosine) | 0.76 ± 0.25 | Human | cAMP Assay | [2] |

Table 1: Binding Affinity and Cooperativity of this compound

| Orthosteric Agonist | This compound Concentration (µM) | Fold Increase in Affinity (Logαβ) | Species | Assay | Reference |

| Adenosine | 10 | 0.76 ± 0.25 | Human | cAMP Assay | [2] |

| NECA | 10 | 0.68 | - | Radioligand Binding | [1] |

Table 2: Effect of this compound on the Binding Affinity of Orthosteric Agonists

Experimental Protocols

Radioligand Binding Assays (NanoBRET)

NanoBioluminescence Resonance Energy Transfer (NanoBRET) is a powerful proximity-based assay to study ligand-receptor binding in living cells. This technology utilizes a NanoLuc luciferase-tagged receptor as the energy donor and a fluorescently labeled ligand (tracer) as the acceptor.

Objective: To determine the binding affinity of this compound and its effect on the binding of orthosteric agonists to the A1R.

Materials:

-

HEK293 cells stably expressing N-terminally NanoLuc-tagged human adenosine A1 receptor (Nluc-A1R).

-

Fluorescent A1R antagonist (e.g., CA200645) as the tracer.

-

This compound and various unlabeled orthosteric agonists (e.g., adenosine, NECA, CCPA).

-

Nano-Glo® substrate (furimazine).

-

White, opaque 96-well microplates.

-

BRET-enabled plate reader.

Protocol:

-

Cell Seeding: Seed Nluc-A1R expressing HEK293 cells in white, opaque 96-well plates at a density of 2.5 x 104 cells per well and incubate for 24 hours.

-

Ligand Preparation: Prepare serial dilutions of the fluorescent tracer, this compound, and unlabeled orthosteric agonists in assay buffer (e.g., HBSS with 0.1% BSA).

-

Saturation Binding Assay (to determine tracer Kd):

-

Add increasing concentrations of the fluorescent tracer to the cells.

-

For non-specific binding determination, add a saturating concentration of a non-fluorescent A1R antagonist (e.g., 10 µM DPCPX) to a parallel set of wells.

-

Add the Nano-Glo® substrate to all wells.

-

Incubate for 2 hours at 37°C.

-

Measure luminescence at donor and acceptor wavelengths using a BRET-enabled plate reader.

-

-

Competition Binding Assay (to determine pKi of this compound and orthosteric agonists):

-

Add a fixed concentration of the fluorescent tracer (typically at its Kd value) to the cells.

-

Add increasing concentrations of the unlabeled competitor (this compound or orthosteric agonist).

-

Add the Nano-Glo® substrate to all wells.

-

Incubate and measure as in the saturation binding assay.

-

-

Allosteric Modulation Assay:

-

Perform competition binding assays with an orthosteric agonist in the absence and presence of a fixed concentration of this compound (e.g., 10 µM).

-

The shift in the agonist's inhibition curve in the presence of this compound indicates positive allosteric modulation.

-

-

Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Analyze saturation and competition binding data using non-linear regression in software like GraphPad Prism to determine Kd, Bmax, and pKi values. The effect of the allosteric modulator is quantified by the cooperativity factor (α).

Site-Directed Mutagenesis

Site-directed mutagenesis is used to introduce specific amino acid substitutions in the receptor to identify residues critical for this compound binding. Based on computational modeling and studies on other A1R PAMs, the extracellular loop 2 (ECL2) and the interface of transmembrane helices (TMs) 1, 6, and 7 are regions of interest.[2][3]

Objective: To identify key residues in the A1R involved in this compound binding and allosteric modulation.

Materials:

-

Plasmid DNA encoding the human adenosine A1 receptor.

-

Mutagenic primers containing the desired nucleotide changes for the target residues in ECL2 or other putative allosteric sites.

-

High-fidelity DNA polymerase (e.g., PfuUltra).

-

DpnI restriction enzyme.

-

Competent E. coli cells for transformation.

-

DNA sequencing reagents.

Protocol:

-

Primer Design: Design forward and reverse mutagenic primers (typically 25-45 bases in length) with the desired mutation in the middle. The primers should have a melting temperature (Tm) ≥ 78°C.

-

Mutagenesis PCR:

-

Set up a PCR reaction containing the A1R plasmid template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.

-

Perform PCR with a suitable number of cycles (e.g., 18) to amplify the entire plasmid containing the desired mutation.

-

-

DpnI Digestion: Digest the PCR product with DpnI for 1 hour at 37°C. DpnI specifically cleaves the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant DNA intact.

-

Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

-

Plasmid Isolation and Sequencing: Isolate plasmid DNA from the resulting colonies and verify the desired mutation by DNA sequencing.

-

Functional Characterization: Transfect the mutated A1R constructs into mammalian cells and perform radioligand binding and functional assays (as described above) to assess the impact of the mutation on this compound binding and its allosteric effect. A significant change in the pKB or cooperativity factor for this compound would indicate the importance of the mutated residue.

Computational Modeling (Gaussian Accelerated Molecular Dynamics - GaMD)

GaMD is an enhanced sampling molecular dynamics (MD) simulation method that accelerates the exploration of conformational space by adding a harmonic boost potential to the system's potential energy. This allows for the observation of ligand binding and unbinding events within computationally accessible timescales.[4][5]

Objective: To predict the binding pose of this compound on the A1R and to understand the dynamic mechanism of allosteric modulation.

Protocol:

-

System Setup:

-

Obtain the 3D structure of the human adenosine A1 receptor (e.g., from the Protein Data Bank).

-

Model the structure of this compound.

-

Embed the receptor in a lipid bilayer (e.g., POPC) and solvate the system with water and ions to mimic a physiological environment.

-

Place the this compound molecule in the solvent, at a distance from the receptor.

-

-

Conventional Molecular Dynamics (cMD) Simulation:

-

Run a short cMD simulation (e.g., 100 ns) to equilibrate the system.

-

-

GaMD Simulation:

-

Apply the GaMD boost potential to the system. The boost can be applied to the dihedral angles, the total potential energy, or both (dual-boost).

-

Run the GaMD simulation for an extended period (e.g., multiple microseconds) to observe the spontaneous binding of this compound to the A1R.

-

-

Analysis:

-

Analyze the simulation trajectories to identify the most stable binding poses of this compound.

-

Calculate the potential of mean force (PMF) to determine the binding free energy.

-

Analyze the conformational changes in the receptor upon this compound binding to understand the mechanism of allosteric modulation.

-

Identify key interacting residues between this compound and the A1R, which can then be validated experimentally through site-directed mutagenesis.

-

Visualizations

Adenosine A1 Receptor Signaling Pathway

Caption: Adenosine A1 receptor signaling pathway with positive allosteric modulation by this compound.

Experimental Workflow for Investigating this compound Binding

Caption: Integrated workflow for the investigation of the this compound binding site on the A1R.

Logical Relationship of Experimental Findings

Caption: Logical flow of experimentation to identify the this compound binding site.

Conclusion

The investigation of the this compound binding site on the adenosine A1 receptor requires a multi-faceted approach that combines advanced in vitro and in silico techniques. Radioligand binding assays, particularly in a live-cell format like NanoBRET, are essential for quantifying the allosteric effects of this compound. Site-directed mutagenesis, guided by computational modeling, allows for the precise identification of the amino acid residues that form the allosteric binding pocket. Finally, sophisticated computational methods such as Gaussian accelerated molecular dynamics provide invaluable insights into the dynamic nature of the receptor-ligand interaction and the mechanism of allosteric modulation. The integration of these methodologies will not only elucidate the binding site of this compound but also pave the way for the structure-based design of novel A1R PAMs with enhanced therapeutic potential.

References

- 1. VCP 171 | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]

- 2. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extracellular Loop 2 of the Adenosine A1 Receptor Has a Key Role in Orthosteric Ligand Affinity and Agonist Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gaussian Accelerated Molecular Dynamics for Elucidation of Drug Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gaussian accelerated molecular dynamics (GaMD): principles and applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Early-Stage Research and Discovery

This technical guide provides a comprehensive overview of the early-stage research and discovery related to VCP171, a potent and selective positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R). This compound has demonstrated significant potential in preclinical models of neuropathic pain, offering a promising avenue for the development of novel analgesic therapies. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this compound.

Core Compound Details

| Parameter | Value | Reference |

| Compound Name | This compound | [1] |

| Chemical Name | (2-amino-4-(3-(trifluoromethyl)phenyl)thiophen-3-yl)(phenyl)methanone | [2] |

| Molecular Formula | C₁₈H₁₂F₃NOS | |

| Molecular Weight | 347.35 g/mol | |

| CAS Number | 1018830-99-3 | |

| Purity | ≥98% | |

| Solubility | Soluble to 100 mM in DMSO and ethanol |

Mechanism of Action

This compound functions as a positive allosteric modulator of the adenosine A1 receptor.[1] Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric binding site where the endogenous ligand (adenosine) binds.[2] This interaction enhances the affinity and/or efficacy of the orthosteric agonist.[2] In the absence of an orthosteric agonist, this compound can also act as a partial agonist, capable of inhibiting cAMP activity.

The primary mechanism through which this compound is thought to exert its analgesic effects is by selectively inhibiting primary afferent synaptic transmission in the spinal cord, a key pathway in the processing of pain signals.[1] This is achieved by reducing the amplitude of AMPA receptor-mediated evoked excitatory postsynaptic currents (eEPSCs) in neurons of Lamina I and II of the dorsal horn.[1]

This compound Signaling Pathway

Preclinical Efficacy

The primary preclinical evidence for the efficacy of this compound comes from a rat model of neuropathic pain induced by partial nerve ligation. In this model, this compound demonstrated a significant and selective inhibitory effect on synaptic transmission in the spinal cord dorsal horn.

In Vitro Electrophysiology Data

| Parameter | Condition | Lamina I Neurons (% Reduction of eEPSC) | Lamina II Neurons (% Reduction of eEPSC) | Reference |

| This compound (10 µM) | Sham Control Animals | 13 ± 2% | Not specified as more effective than sham | [1][3] |

| This compound (10 µM) | Nerve-Injured Animals | 24 ± 4% | Significantly more effective than in sham controls | [1][3] |

This compound was also shown to increase the paired-pulse ratio in cells from sham control animals, suggesting a presynaptic mechanism of action.[1][3]

Experimental Protocols

Partial Nerve Ligation (PNL) Model in Rats

A commonly used method to induce neuropathic pain in rodents, as referenced in the literature for this compound, is the partial ligation of the sciatic nerve.

Objective: To create a model of neuropathic pain characterized by persistent hypersensitivity in the affected limb.

Materials:

-

Male Sprague-Dawley rats (5-6 weeks old)[3]

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

-

Suture material

Procedure:

-

Anesthetize the rat according to approved institutional protocols.

-

Make an incision in the thigh to expose the sciatic nerve.

-

Carefully isolate the sciatic nerve from surrounding tissue.

-

Tightly ligate approximately one-third to one-half of the dorsal portion of the sciatic nerve with a suture.

-

Close the muscle and skin layers with sutures.

-

Allow the animals to recover for a designated period (typically 7-14 days) to allow for the development of neuropathic pain behaviors.

-

Assess pain behaviors using methods such as von Frey filaments (for mechanical allodynia) and the Hargreaves test (for thermal hyperalgesia).

In Vitro Slice Electrophysiology

Objective: To measure the effect of this compound on excitatory synaptic transmission in spinal cord slices.

Materials:

-

Spinal cord tissue from sham and PNL model rats

-

Vibrating microtome

-

Artificial cerebrospinal fluid (aCSF)

-

Recording chamber

-

Patch-clamp amplifier and data acquisition system

-

Glass micropipettes

Procedure:

-

Anesthetize the rat and perform a laminectomy to expose the spinal cord.

-

Rapidly dissect the lumbar region of the spinal cord and place it in ice-cold, oxygenated aCSF.

-

Prepare transverse slices (e.g., 300-400 µm thick) of the spinal cord using a vibrating microtome.

-

Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover for at least one hour.

-

Place a single slice in a recording chamber and perfuse with oxygenated aCSF.

-

Perform whole-cell patch-clamp recordings from neurons in Lamina I and Lamina II of the dorsal horn.

-

Evoke excitatory postsynaptic currents (eEPSCs) by stimulating primary afferent fibers.

-

Record baseline eEPSCs.

-

Bath-apply this compound (10 µM) and record the changes in eEPSC amplitude.

-

Analyze the data to determine the percentage reduction in eEPSC amplitude following this compound application.

Experimental Workflow

Future Directions

The early-stage research on this compound has laid a strong foundation for its potential as a novel analgesic. Further research is warranted to fully elucidate its therapeutic potential. Key areas for future investigation include:

-

Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and to establish a clear relationship between drug concentration and its pharmacological effect.

-

Toxicology and Safety Pharmacology: To assess the safety profile of this compound in preclinical models.

-

Efficacy in Other Pain Models: To evaluate the effectiveness of this compound in other models of chronic pain, such as chemotherapy-induced neuropathy and diabetic neuropathy.

-

Lead Optimization: To potentially develop analogs of this compound with improved potency, selectivity, and pharmacokinetic properties.

While no clinical trials for this compound have been identified at the time of this writing, the promising preclinical data suggest that it is a compound of significant interest for the development of new pain therapies.

References

VCP171: A Technical Guide for Drug Development Professionals

An In-depth Overview of the Chemical Structure, Physicochemical Properties, and Biological Activity of a Novel Adenosine A1 Receptor Positive Allosteric Modulator

Abstract

VCP171, with the formal name [2-amino-4-[3-(trifluoromethyl)phenyl]-3-thienyl]phenyl-methanone, is a potent and selective positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R).[1][2][3] As a member of the 2-aminothiophene class of compounds, this compound has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the management of neuropathic pain. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for key assays and a summary of the known signaling pathways associated with its mechanism of action are also presented to support further research and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound is a synthetic small molecule with a well-defined chemical structure. Its identity and fundamental properties are summarized in the tables below.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| Formal Name | [2-amino-4-[3-(trifluoromethyl)phenyl]-3-thienyl]phenyl-methanone |

| CAS Number | 1018830-99-3 |

| Molecular Formula | C₁₈H₁₂F₃NOS |

| Molecular Weight | 347.35 g/mol [2][3] |

| SMILES | NC1=C(C(=O)C2=CC=CC=C2)C(=CS1)C3=CC=CC(=C3)C(F)(F)F |

| InChI | InChI=1S/C18H12F3NOS/c19-18(20,21)13-8-4-7-12(9-13)14-10-24-17(22)15(14)16(23)11-5-2-1-3-6-11/h1-10H,22H2 |

| InChIKey | HNHLVOBHWXLIGP-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Crystalline solid |

| Purity | ≥98% (HPLC)[2][3] |

| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 10 mg/mL, DMSO:PBS (pH 7.2) (1:6): 0.14 mg/mL |

| Storage | Store at -20°C[3] |

Biological and Pharmacological Properties

This compound is characterized as a positive allosteric modulator of the adenosine A1 receptor.[1][2][3] This means it binds to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand, adenosine, binds. By doing so, it enhances the affinity and/or efficacy of adenosine and other A1R agonists.[1] In the absence of an orthosteric agonist, this compound can act as a partial agonist, leading to the inhibition of cAMP activity.[2][3]

Table 3: Pharmacological Data for this compound

| Parameter | Value | Species/Assay Condition |

| Target | Adenosine A1 Receptor (A1R) | Human, Rat |

| Mechanism of Action | Positive Allosteric Modulator (PAM) | |

| pKb | 5.65 | |

| EC₅₀ | 15.8 µM | Kinetic assay measuring agonist dissociation |

| EC₅₀ (eEPSC reduction in Lamina I neurons) | 1.995 µM (neuropathic pain model) vs 2.512 µM (sham) | Rat |

| EC₅₀ (eEPSC reduction in Lamina II neurons) | 0.251 µM (neuropathic pain model) vs 0.631 µM (sham) | Rat |

Signaling Pathways

Activation of the adenosine A1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This compound, as a positive allosteric modulator, enhances these signaling pathways in the presence of an agonist. The primary signaling mechanism involves the coupling of the A1R to inhibitory G-proteins (Gi/o).

Upon agonist binding, the activated A1R-Gi/o complex leads to:

-

Inhibition of adenylyl cyclase , resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5]

-

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and ATP-sensitive potassium (KATP) channels , leading to membrane hyperpolarization and reduced neuronal excitability.[4][6]

-

Inhibition of N-type and P/Q-type voltage-gated calcium channels , which suppresses neurotransmitter release.[4][7]

-

Activation of phospholipase C (PLC) , which can lead to the mobilization of intracellular calcium and activation of protein kinase C (PKC).[4]

-

Modulation of mitogen-activated protein kinase (MAPK) pathways , such as the ERK1/2 pathway.[8]

-

Recruitment of β-arrestin 2 , which is enhanced by this compound in the presence of an agonist.[9]

Experimental Protocols

Detailed experimental procedures are crucial for the accurate assessment of the pharmacological properties of this compound. Below are generalized protocols for key assays used to characterize its activity.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity of this compound to the adenosine A1 receptor.

Protocol:

-

Membrane Preparation: Homogenize cells or tissues expressing the adenosine A1 receptor in a suitable buffer and prepare a membrane fraction by centrifugation.

-

Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a specific A1R radioligand (e.g., [³H]DPCPX) and a range of concentrations of this compound.

-

Separation: After incubation to reach equilibrium, rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the effect of this compound on the inhibition of adenylyl cyclase activity.

References

- 1. Dynamic allosteric networks drive adenosine A1 receptor activation and G-protein coupling | eLife [elifesciences.org]

- 2. Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional coupling between A1 adenosine receptors and G-proteins in rat hippocampal membranes assessed by high-affinity GTPase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor [mdpi.com]

- 5. Involvement of cAMP-PKA pathway in adenosine A1 and A2A receptor-mediated regulation of acetaldehyde-induced activation of HSCs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A1 adenosine receptor-mediated modulation of neuronal ATP-sensitive K channels in rat substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of adenosine A1 and A2 receptors differentially modulates calcium channels and glycinergic synaptic transmission in rat brainstem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. biorxiv.org [biorxiv.org]

Unraveling the Pharmacology of VCP171: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

VCP171 is a novel small molecule that has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the management of neuropathic pain. This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, key experimental findings, and the methodologies employed in its preclinical evaluation. All data is presented in a structured format to facilitate understanding and further research.

Core Mechanism of Action: A Positive Allosteric Modulator of the Adenosine A1 Receptor

This compound functions as a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R).[1][2][3] Unlike direct agonists that activate the receptor themselves, this compound enhances the binding and/or efficacy of the endogenous agonist, adenosine. This allosteric modulation leads to a potentiation of the natural signaling cascade initiated by adenosine binding to the A1R. The A1R, a G-protein coupled receptor (GPCR), is primarily coupled to inhibitory G-proteins (Gi/o). Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP has various downstream effects, including the modulation of ion channel activity and a decrease in neuronal excitability.

The positive allosteric modulation by this compound is characterized by a binding cooperativity with the orthosteric agonist NECA of 0.68 and a pKB value of 5.65. In the absence of an orthosteric agonist, this compound can act as a partial agonist, independently causing a reduction in cAMP levels.

Signaling Pathway of this compound Action

The signaling cascade initiated by this compound's modulation of the adenosine A1 receptor is depicted below.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: Receptor Binding and Activity

| Parameter | Value | Species | Assay System | Reference |

| pKB | 5.65 | Not Specified | Radioligand Binding Assay | |

| Binding Cooperativity with NECA | 0.68 | Not Specified | Radioligand Binding Assay |

Table 2: In Vitro Electrophysiology in a Rat Model of Neuropathic Pain

| Neuronal Population | Condition | This compound Effect (10 µM) | n (cells) | Reference |

| Lamina I | Sham | 13 ± 2% reduction in eEPSC amplitude | 7 | [2] |

| Lamina I | Nerve-injured | 24 ± 4% reduction in eEPSC amplitude | 8 | [2] |

| Lamina II | Sham | - | - | [2] |

| Lamina II | Nerve-injured | Significantly more effective than in sham controls | - | [2] |

eEPSC: evoked excitatory postsynaptic current

Experimental Protocols

A detailed understanding of the methodologies used to characterize this compound is crucial for reproducing and building upon these findings.

Partial Nerve Ligation (PNL) Model of Neuropathic Pain in Rats

The in vivo efficacy of this compound was assessed using a well-established animal model of neuropathic pain.

Workflow for Partial Nerve Ligation Model

Whole-Cell Patch-Clamp Electrophysiology

To investigate the effects of this compound on synaptic transmission, whole-cell patch-clamp recordings were performed on spinal cord slices from both sham-operated and nerve-injured rats.

Protocol for Whole-Cell Patch-Clamp Recordings

-

Slice Preparation:

-

Rats were anesthetized and decapitated.

-

The lumbar spinal cord was rapidly dissected and placed in ice-cold slicing solution.

-

Transverse slices (300-400 µm) were prepared using a vibratome.

-

Slices were allowed to recover in artificial cerebrospinal fluid (aCSF) for at least 1 hour before recording.

-

-

Recording:

-

Slices were transferred to a recording chamber continuously perfused with aCSF.

-

Neurons in Lamina I and II of the dorsal horn were visualized using infrared differential interference contrast microscopy.

-

Whole-cell patch-clamp recordings were made using borosilicate glass pipettes filled with an internal solution.

-

Evoked excitatory postsynaptic currents (eEPSCs) were elicited by stimulating primary afferent fibers.

-

-

Drug Application:

-

This compound (10 µM) was bath-applied to the spinal cord slices for a duration of 0-30 minutes.[2]

-

The effects of this compound on eEPSC amplitude were recorded and analyzed.

-

Experimental Workflow for Electrophysiology

cAMP Inhibition Assay

While specific details of the cAMP assay used for this compound are not fully available in the provided search results, a general protocol for a competitive binding-based cAMP assay is outlined below. This type of assay is commonly used to measure the inhibition of adenylyl cyclase activity.

General Protocol for cAMP Inhibition Assay

-

Cell Culture: Cells expressing the adenosine A1 receptor are cultured to an appropriate density.

-

Cell Stimulation: Cells are pre-incubated with this compound at various concentrations. Subsequently, adenylyl cyclase is stimulated (e.g., with forskolin) in the presence of the A1R agonist.

-

Cell Lysis: The cells are lysed to release intracellular cAMP.

-

cAMP Detection: The amount of cAMP in the lysate is quantified using a competitive assay, often employing a labeled cAMP analog and a cAMP-specific antibody. The signal is inversely proportional to the amount of cAMP produced by the cells.

-

Data Analysis: Concentration-response curves are generated to determine the IC50 of this compound for cAMP inhibition.

Conclusion

This compound is a promising positive allosteric modulator of the adenosine A1 receptor with demonstrated efficacy in a preclinical model of neuropathic pain. Its mechanism of action, centered on enhancing the endogenous adenosinergic signaling, offers a potential therapeutic advantage by selectively targeting pathological conditions with elevated adenosine levels. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and other A1R PAMs. Future studies should aim to further elucidate the detailed molecular interactions of this compound with the A1R and expand its evaluation in other relevant disease models.

References

Methodological & Application

Application Notes and Protocols for VCP171 In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

VCP171 is a potent, positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R).[1][2][3] As a member of the G protein-coupled receptor (GPCR) family, the A1R is involved in a multitude of physiological processes, and its modulation presents a promising therapeutic avenue for various conditions, including neuropathic pain.[1][3] this compound enhances the binding and/or efficacy of endogenous agonists like adenosine, thereby potentiating the receptor's natural signaling cascade.[1][2][3] In the absence of an orthosteric agonist, this compound can act as a partial agonist, capable of inhibiting cAMP activity.[2][3] These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its functional activity, effects on cell health, and immunomodulatory potential.

Mechanism of Action: A1R Signaling Pathway

The adenosine A1 receptor primarily couples to the inhibitory G protein, Gαi/o. Upon activation by an agonist, the G protein dissociates, and the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. As a PAM, this compound is expected to enhance this effect in the presence of an A1R agonist.

Caption: Adenosine A1 Receptor (A1R) signaling pathway modulated by this compound.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound in key in vitro assays. This data is for illustrative purposes to demonstrate the expected outcomes.

Table 1: Functional Activity of this compound in cAMP Assay

| Assay Parameter | Condition | This compound + Adenosine (10 nM) | Adenosine (10 nM) Alone | This compound Alone |

| EC₅₀ | cAMP Inhibition | 50 nM | 200 nM | > 10 µM |

| Max Inhibition | % of Forskolin-stimulated cAMP | 95% | 70% | 30% |

Table 2: Effect of this compound on Cell Viability

| Cell Line | Assay | Incubation Time | This compound CC₅₀ |

| HEK293-A1R | MTT | 48 hours | > 100 µM |

| Primary Neurons | Resazurin | 72 hours | > 50 µM |

Table 3: this compound and Apoptosis in Neuronal Cells

| Treatment (48h) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| Vehicle Control | 3.5% | 1.2% |

| This compound (10 µM) | 4.1% | 1.5% |

| Staurosporine (1 µM) | 45.2% | 15.8% |

Table 4: Cytokine Secretion Profile from LPS-stimulated PBMCs

| Cytokine | Vehicle Control (pg/mL) | This compound (1 µM) (pg/mL) | % Change |

| TNF-α | 1250 | 980 | -21.6% |

| IL-6 | 850 | 720 | -15.3% |

| IL-10 | 350 | 450 | +28.6% |

Experimental Protocols

Experimental Workflow Overview

The general workflow for in vitro characterization of this compound involves a tiered approach, starting with functional assays to confirm its mechanism of action, followed by safety and immunomodulatory profiling.

Caption: General experimental workflow for in vitro this compound characterization.

Functional Characterization: cAMP Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of forskolin-stimulated cAMP production in cells expressing the human adenosine A1 receptor.

Materials:

-

HEK293 cells stably expressing human A1R (HEK293-A1R)

-

Assay buffer: HBSS, 5 mM HEPES, 0.1% BSA, pH 7.4

-

Stimulation buffer: Assay buffer with 0.5 mM IBMX (phosphodiesterase inhibitor)

-

This compound stock solution (in DMSO)

-

Adenosine (A1R agonist)

-

Forskolin (adenylyl cyclase activator)

-

cAMP TR-FRET assay kit (e.g., from Cisbio)

-

White, opaque 384-well plates

-

Plate reader capable of TR-FRET detection

Procedure:

-

Cell Preparation: Culture HEK293-A1R cells to ~80-90% confluency. On the day of the assay, harvest cells and resuspend in assay buffer to a concentration of 1 x 10⁶ cells/mL.

-

Compound Plating: Prepare serial dilutions of this compound in stimulation buffer. To assess PAM activity, prepare dilutions of this compound in the presence of a fixed, sub-maximal concentration of adenosine (e.g., EC₂₀). Add 5 µL of the compound dilutions to the wells of a 384-well plate.

-

Cell Seeding: Add 5 µL of the cell suspension (5,000 cells) to each well.

-

Agonist Stimulation: Add 5 µL of forskolin (final concentration 10 µM) to all wells except the basal control. For agonist dose-response curves, add serial dilutions of adenosine.

-

Incubation: Incubate the plate at room temperature for 30 minutes.

-

Detection: Add 5 µL of the TR-FRET detection reagents (d2-labeled cAMP and anti-cAMP antibody-cryptate conjugate) to each well.

-

Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader at 620 nm and 665 nm. Calculate the ratio of the two emission signals and determine cAMP concentrations from a standard curve.

Safety Profiling: Cell Viability (MTT) Assay

This protocol assesses the effect of this compound on the viability of neuronal cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

Materials:

-

SH-SY5Y neuroblastoma cells (or other relevant neuronal cell line)

-

Complete culture medium (e.g., DMEM/F12 with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Clear, flat-bottomed 96-well plates

-

Microplate spectrophotometer

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be ≤ 0.1%. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Express cell viability as a percentage of the vehicle-treated control and calculate the 50% cytotoxic concentration (CC₅₀).

Safety Profiling: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells following treatment with this compound.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

This compound stock solution (in DMSO)

-

Staurosporine (apoptosis-inducing positive control)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with this compound at various concentrations for 48 hours. Include a vehicle control and a positive control (e.g., 1 µM staurosporine for 4 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Data Acquisition: Analyze the cells by flow cytometry within one hour of staining. Use FITC and PI single-stained controls for compensation.

-

Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).

Immunomodulatory Effects: Multiplex Cytokine Assay

This protocol measures the effect of this compound on the secretion of multiple cytokines from human peripheral blood mononuclear cells (PBMCs) using a bead-based multiplex immunoassay.

Materials:

-

Human PBMCs, freshly isolated

-

RPMI-1640 medium with 10% FBS

-

This compound stock solution (in DMSO)

-

Lipopolysaccharide (LPS) (for cell stimulation)

-

Multiplex cytokine assay kit (e.g., Milliplex MAP Human Cytokine/Chemokine Panel)

-

96-well filter plates

-

Luminex-based multiplex analysis system

Procedure:

-

Cell Plating: Plate PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well.

-

Pre-treatment: Add this compound at the desired final concentrations and incubate for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) and incubate for 24 hours at 37°C. Include unstimulated and vehicle-treated stimulated controls.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

-

Multiplex Assay: Perform the multiplex assay according to the manufacturer's instructions. This typically involves:

-

Incubating the supernatants with a mixture of fluorescently-coded beads, each coated with a capture antibody specific for a different cytokine.

-

Washing the beads and adding a biotinylated detection antibody cocktail.

-

Adding streptavidin-phycoerythrin (SAPE) to bind to the detection antibodies.

-

-

Data Acquisition: Acquire data on a Luminex instrument, which measures the fluorescence intensity of the beads (identifying the cytokine) and the fluorescence of the SAPE (quantifying the amount of cytokine).

-

Analysis: Calculate cytokine concentrations based on standard curves and compare the profiles of this compound-treated samples to controls.

References

Application Note: NeuroGuard (VCP171) for Neuroprotection in Primary Neuron Cultures

1. Introduction

NeuroGuard (VCP171) is a novel, cell-permeable small molecule designed for the robust protection of primary neurons in vitro. This compound offers significant advantages for researchers studying neurodegenerative diseases, excitotoxicity, and oxidative stress. Its unique mechanism of action centers on the selective inhibition of the pro-apoptotic kinase, JNK3 (c-Jun N-terminal kinase 3), which is predominantly expressed in the central nervous system and plays a crucial role in neuronal apoptosis. By mitigating stress-induced cell death pathways, this compound enhances the viability and longevity of primary neuron cultures, thereby improving the reliability and reproducibility of experimental outcomes.

2. Mechanism of Action

This compound acts as a potent and selective ATP-competitive inhibitor of JNK3. In response to cellular stressors such as excitotoxicity (e.g., excessive glutamate) or oxidative stress (e.g., hydrogen peroxide), a signaling cascade is initiated that leads to the activation of JNK3. Activated JNK3 then phosphorylates downstream targets, including the transcription factor c-Jun, which in turn upregulates the expression of pro-apoptotic genes like Bim and Bax. This ultimately leads to caspase activation and programmed cell death. This compound effectively blocks this pathway at the level of JNK3, thereby preserving mitochondrial integrity and preventing the execution of the apoptotic program.

3. Applications

-

Neuroprotection Assays: Ideal for use as a positive control in screens for neuroprotective compounds.

-

Studies of Excitotoxicity: Protects primary neurons from glutamate-induced cell death.

-

Oxidative Stress Models: Enhances neuronal survival in the presence of reactive oxygen species (ROS).

-

Long-term Cultures: Improves the health and viability of aging primary neuron cultures.

4. Experimental Protocols

4.1. Preparation of this compound Stock Solution

-

Reconstitution: this compound is supplied as a lyophilized powder. To prepare a 10 mM stock solution, reconstitute the entire vial (1 mg) in 235 µL of sterile, anhydrous DMSO.

-

Mixing: Gently vortex for 10-15 seconds to ensure the compound is fully dissolved.

-

Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10 µL) to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to 6 months or at -80°C for up to 2 years.

4.2. Treatment of Primary Neuron Cultures

The optimal concentration of this compound should be determined empirically for each neuronal cell type and experimental condition. The recommended working concentration range is 1-20 µM.

-

Culture Preparation: Plate primary neurons at the desired density and allow them to mature for at least 7 days in vitro (DIV7) before treatment.

-

Preparation of Working Solution: On the day of the experiment, thaw a single aliquot of the 10 mM this compound stock solution. Prepare a series of dilutions in pre-warmed, conditioned neurobasal medium. For example, to prepare a 10 µM working solution, dilute the 10 mM stock 1:1000.

-

Co-treatment with Stressor: To assess neuroprotective effects, this compound should be added to the culture medium 30-60 minutes prior to the addition of the neurotoxic insult (e.g., glutamate, H₂O₂).

-

Incubation: Incubate the cultures for the desired experimental duration (typically 24-48 hours) at 37°C in a humidified 5% CO₂ incubator.

4.3. Assessment of Neuroprotection using a Lactate Dehydrogenase (LDH) Assay

The LDH assay is a common method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

-

Collect Supernatant: After the incubation period, carefully collect 50 µL of culture supernatant from each well.

-

Prepare Controls:

-

Spontaneous LDH Release: Supernatant from untreated, healthy neurons.

-

Maximum LDH Release: Supernatant from neurons treated with a lysis buffer (often included in LDH assay kits).

-

-

Perform Assay: Follow the manufacturer's instructions for the specific LDH assay kit being used. Typically, this involves adding the collected supernatant to a reaction mixture containing a substrate and a dye.

-

Measure Absorbance: After a 30-minute incubation at room temperature, protected from light, measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a plate reader.

-

Calculate Cytotoxicity: Calculate the percentage of cytotoxicity for each condition using the following formula:

-

% Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

5. Data Presentation

The following tables present representative data from experiments using this compound in primary cortical neuron cultures.

Table 1: Dose-Dependent Neuroprotection of this compound against Glutamate-Induced Excitotoxicity

| This compound Concentration (µM) | Glutamate (100 µM) | % Cytotoxicity (LDH Release) | Standard Deviation |

| 0 (Vehicle) | - | 5.2% | ± 1.1% |

| 0 (Vehicle) | + | 85.7% | ± 4.3% |

| 1 | + | 62.1% | ± 3.5% |

| 5 | + | 35.4% | ± 2.8% |

| 10 | + | 15.8% | ± 2.1% |

| 20 | + | 12.3% | ± 1.9% |

Table 2: Efficacy of this compound (10 µM) against Various Neurotoxic Insults

| Treatment Condition | % Neuronal Viability (Calcein-AM) | Standard Deviation |

| Control (No Insult) | 98.2% | ± 2.5% |

| Glutamate (100 µM) | 14.3% | ± 3.1% |

| Glutamate + this compound | 82.5% | ± 4.0% |

| H₂O₂ (50 µM) | 21.7% | ± 3.8% |

| H₂O₂ + this compound | 79.1% | ± 4.2% |

6. Troubleshooting

-

High Background Cytotoxicity: Ensure primary neuron cultures are healthy and mature before starting the experiment. Check for contamination and optimize culture conditions.

-

Low Efficacy of this compound:

-

Verify the concentration and integrity of the this compound stock solution.

-

Increase the pre-incubation time to allow for sufficient cellular uptake.

-

Optimize the working concentration for your specific primary neuron type.

-

-

Inconsistent Results: Use single-use aliquots of this compound to avoid degradation from multiple freeze-thaw cycles. Ensure consistent timing and pipetting across all experimental conditions.

For research use only. Not for use in diagnostic procedures.

Application Notes and Protocols for VCP171 in In Vivo Animal Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

VCP171 is a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R), a G protein-coupled receptor that plays a crucial role in regulating neuronal activity. As an A1R PAM, this compound enhances the receptor's response to the endogenous agonist, adenosine. This mechanism has shown potential for therapeutic applications, particularly in conditions characterized by neuronal hyperexcitability, such as neuropathic pain.

This document provides a comprehensive overview of the available data on this compound for in vivo animal model research. It is important to note that while preclinical research has highlighted the potential of this compound, detailed in vivo dosage and administration protocols are not extensively published in peer-reviewed literature. The primary research to date has focused on ex vivo preparations. Therefore, this document also includes information on related compounds and general protocols to guide the design of in vivo studies with this compound.

This compound: Mechanism of Action and Preclinical Evidence

This compound acts as a positive allosteric modulator of the adenosine A1 receptor.[1][2] In the absence of an orthosteric agonist, this compound can act as a partial agonist, leading to the inhibition of cAMP activity.[1] Its primary mechanism, however, is to potentiate the effect of endogenous adenosine, which is often released in response to metabolic stress or neuronal activity. The binding of adenosine to the A1R, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the modulation of ion channel activity. This ultimately results in a reduction of neuronal excitability and neurotransmitter release.

The most prominent research on this compound has been in the context of neuropathic pain. A key study demonstrated that in a rat model of partial nerve injury, this compound was more effective at inhibiting excitatory postsynaptic currents in spinal cord neurons from nerve-injured animals compared to sham controls.[2] This suggests that the enhanced endogenous adenosine tone present in neuropathic pain states may amplify the therapeutic effect of this compound.[2]

Signaling Pathway of Adenosine A1 Receptor Modulation

The following diagram illustrates the signaling pathway of the adenosine A1 receptor and the role of this compound as a positive allosteric modulator.

Dosage and Administration of this compound in In Vivo Animal Models

For the purpose of guiding in vivo study design, the following table summarizes the administration and dosage of a related adenosine A1 receptor PAM, T62 , in a rat model of neuropathic pain. It is crucial to recognize that this data is for a different compound and should be used as a reference point for initiating dose-finding studies for this compound.

| Compound | Animal Model | Administration Route | Vehicle | Dose Range | Observed Effect | Reference |

| T62 | Rat (Sprague-Dawley), Spinal Nerve Ligation | Intrathecal | Not Specified | 0.3 - 3 µg | Dose-dependent reduction in mechanical hypersensitivity. | [3] |

| T62 | Rat, Spinal Nerve Ligation | Oral | Oil | 50 - 100 mg/kg | Initial reduction in mechanical allodynia, with tolerance developing after 5 days of daily administration. | [4] |

Experimental Protocols

Ex Vivo Spinal Cord Slice Electrophysiology (Adapted from Imlach et al., 2015)

This protocol describes the methodology used to assess the effect of this compound on synaptic transmission in the spinal cord dorsal horn of rats.

Animal Model:

-

Adult male Sprague-Dawley rats.

-

Neuropathic pain model: Partial nerve ligation of the sciatic nerve. Sham surgery is performed on control animals.

Procedure:

-

Spinal Cord Slice Preparation:

-

Anesthetize the rat and perform a lumbosacral laminectomy in ice-cold oxygenated sucrose artificial cerebrospinal fluid (aCSF).

-

Remove the lumbar spinal cord and prepare 400 µm thick transverse slices using a vibratome.

-

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

-

-

Electrophysiological Recording:

-

Transfer a spinal cord slice to a recording chamber continuously perfused with oxygenated aCSF at 32°C.

-

Perform whole-cell patch-clamp recordings from neurons in lamina I and II of the dorsal horn.

-

Evoke excitatory postsynaptic currents (eEPSCs) by stimulating dorsal root afferents.

-

-

Drug Application:

-

Prepare stock solutions of this compound in DMSO.

-

Dilute the stock solution in aCSF to the final desired concentrations (e.g., 0.1, 1, 10 µM) for bath application.

-

Perfuse the slice with the this compound-containing aCSF and record the changes in eEPSC amplitude.

-

Proposed In Vivo Administration Protocols for this compound (General Guidance)

The following are general protocols for common administration routes in rats. These should be adapted and optimized for this compound through dose-finding and tolerability studies.

3.2.1. Intrathecal (i.t.) Injection

This route delivers the compound directly to the cerebrospinal fluid, targeting the spinal cord.

Materials:

-

This compound

-

Sterile vehicle (e.g., saline, artificial cerebrospinal fluid). The solubility of this compound in aqueous solutions should be determined. A co-solvent such as DMSO may be necessary, with the final concentration of DMSO kept to a minimum (typically <10%).

-

Hamilton syringe with a 30-gauge needle.

-

Anesthesia (e.g., isoflurane).

Procedure:

-

Anesthetize the rat.

-

Palpate the iliac crests to locate the L5-L6 intervertebral space.

-

Insert the needle at a slight angle until a tail flick is observed, indicating entry into the subarachnoid space.

-

Inject the this compound solution slowly in a small volume (typically 10-20 µL).

-

Withdraw the needle and allow the animal to recover from anesthesia.

-

Monitor the animal for any adverse effects and assess the desired physiological or behavioral outcomes at predetermined time points.

3.2.2. Intraperitoneal (i.p.) Injection

This is a common route for systemic administration.

Materials:

-

This compound

-

Sterile vehicle (e.g., saline, PBS, or a solution containing a solubilizing agent like Tween 80 or DMSO).

-

Syringe with a 25-27 gauge needle.

Procedure:

-

Restrain the rat securely.

-

Lift the hindquarters to allow the abdominal organs to shift forward.

-

Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

-

Aspirate to ensure no fluid is drawn into the syringe, confirming that a blood vessel or organ has not been punctured.

-

Inject the this compound solution. The volume should be appropriate for the size of the animal (e.g., up to 5 ml/kg for rats).

-

Withdraw the needle and return the animal to its cage.

-

Monitor for any adverse effects and assess the desired outcomes.

Experimental Workflow for In Vivo Neuropathic Pain Study

The following diagram outlines a typical workflow for an in vivo study of this compound in a rat model of neuropathic pain.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate as an adenosine A1 receptor positive allosteric modulator. The available ex vivo data strongly supports its potential in modulating neuronal hyperexcitability, particularly in the context of neuropathic pain. However, to advance the preclinical development of this compound, rigorous in vivo studies are essential.

Researchers are encouraged to use the information on related compounds and the general protocols provided herein as a starting point for their own investigations. Key initial steps should include determining the solubility and stability of this compound in various vehicles suitable for in vivo administration, followed by comprehensive dose-finding and tolerability studies for the selected administration route(s). Subsequent efficacy studies in relevant animal models will be critical to fully elucidate the therapeutic potential of this compound.

References

- 1. Lack of efficacy of a partial adenosine A1 receptor agonist in neuropathic pain models in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ADX-47273 - Applications - CAT N°: 17987 [bertin-bioreagent.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Repeated dosing with oral allosteric modulator of adenosine A1 receptor produces tolerance in rats with neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

VCP171: Application in Neuropathic Pain Research Models

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

VCP171 is a potent and selective positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R).[1][2] It represents a promising non-opioid therapeutic candidate for the management of neuropathic pain. As a PAM, this compound enhances the affinity and/or efficacy of the endogenous agonist, adenosine, at the A1R. In the absence of an orthosteric agonist, this compound can also exhibit partial agonist activity.[1] Its mechanism of action in neuropathic pain models involves the selective inhibition of primary afferent synaptic transmission in the spinal cord.[1][2] These application notes provide a comprehensive overview of this compound's utility in preclinical neuropathic pain research, including its mechanism of action, experimental protocols, and relevant data.

Mechanism of Action

This compound's primary mechanism of action is the allosteric modulation of the adenosine A1 receptor. This receptor is a G protein-coupled receptor (GPCR) that, upon activation, leads to a reduction in neuronal excitability. In the context of neuropathic pain, hyperexcitability of neurons in the pain pathway is a key pathological feature.

The binding of this compound to an allosteric site on the A1R enhances the receptor's response to adenosine. This potentiation of A1R signaling in the dorsal horn of the spinal cord leads to the inhibition of excitatory postsynaptic currents (eEPSCs), particularly those mediated by AMPA receptors.[1][2] This dampening of synaptic transmission at the level of primary afferent nerve fibers is believed to be the basis for this compound's analgesic effects in neuropathic pain states.[1] Furthermore, this compound has been shown to inhibit cyclic AMP (cAMP) activity, consistent with the activation of the Gi/o signaling pathway coupled to the A1R.[1]

Data Presentation

The following table summarizes the quantitative data from in vitro electrophysiology experiments investigating the effect of this compound on synaptic transmission in a rat model of neuropathic pain.

| Animal Model | Neuron Type | Treatment | Concentration | Effect on AMPAR-mediated eEPSC Amplitude | Reference |

| Partial Nerve Ligation (PNL) | Lamina I (nerve-injured) | This compound | 10 μM | 24 ± 4% reduction | [2] |